molecular formula C18H17NO3 B10841443 2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one

2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one

Cat. No.: B10841443
M. Wt: 295.3 g/mol
InChI Key: NVGTWFCMXLHRJF-UHFFFAOYSA-N
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Description

2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one is a heterocyclic compound that combines the structural features of oxazepane and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-alkynylarylketones as precursors. The reaction proceeds through a series of steps including ketonization, intramolecular cyclization, and decarboxylation, often catalyzed by silver .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve optimizing the laboratory synthesis methods for larger scale production, ensuring cost-effectiveness and yield efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Shares the chromenone structure but lacks the oxazepane ring.

    Benzoxazepine: Contains the oxazepane ring but differs in the chromenone structure.

Uniqueness

2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one is unique due to its combination of the oxazepane and chromenone structures, which imparts distinct chemical and biological properties. This duality makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)benzo[h]chromen-4-one

InChI

InChI=1S/C18H17NO3/c20-16-12-17(19-8-3-10-21-11-9-19)22-18-14-5-2-1-4-13(14)6-7-15(16)18/h1-2,4-7,12H,3,8-11H2

InChI Key

NVGTWFCMXLHRJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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